molecular formula C4H12FN B1201464 Tetramethylammonium fluoride(TMAF) CAS No. 373-68-2

Tetramethylammonium fluoride(TMAF)

Cat. No. B1201464
CAS RN: 373-68-2
M. Wt: 93.14 g/mol
InChI Key: GTDKXDWWMOMSFL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetramethylammonium fluoride(TMAF) is a chemical compound with various notable properties and characteristics. It is a highly basic substance and serves as a direct and selective methylating agent for a range of compounds including amides, indoles, pyrroles, imidazoles, alcohols, and thiols. This makes it valuable for its operational simplicity, wide scope, and ease of purification in organic synthesis (Cheng, Pu, Kundu, &  Schoenebeck, 2019). Tetramethylammonium fluoride(TMAF) can induce H-D exchange in certain compounds like 1,3-dinitrobenzene and deprotonate N,N-dimethylacetamide, showcasing its strong basic nature (Adams, Clark, &  Nightingale, 1999).
In terms of its physical properties, Tetramethylammonium fluoride(TMAF) has a hexagonal structure II framework and a melting point of 21.7°C. This structure plays a role in its interactions with other compounds. Additionally, Tetramethylammonium fluoride(TMAF) reacts with substances like thiophosgene to form trifluoromethanethiolate, a precursor for trifluoromethyl aryl sulfides from activated haloaromatics (Tavener, Adams, &  Clark, 1999).
Another interesting aspect of Tetramethylammonium fluoride(TMAF) is its role in C-F bond-forming reactions and as a base for unique transformations. Its use in these reactions underscores its versatile nature in chemical synthesis (Iashin, Wirtanen, &  Perea-Buceta, 2022). Moreover, it forms stable hydrates at different temperatures, remaining as crystalline solids at room temperature, which is significant for its storage and handling (Harmon, Avci, Harmon, &  Thiel, 1987).

Scientific Research Applications

Tetramethylammonium fluoride(TMAF) has several significant applications in scientific research, particularly in the field of chemistry:
Synthesis of Fluorinated Building Blocks: Tetramethylammonium fluoride(TMAF) is a key reagent in the synthesis of high-value fluorinated building blocks, which have potential sustainable applications in industrial settings. Its use as a base in C-F bond-forming reactions and for unprecedented transformations is particularly noteworthy (Iashin, Wirtanen, &  Perea-Buceta, 2022).
Nucleophilic Aromatic Substitution Reactions: It is utilized in generating anhydrous tetramethylammonium fluoride for nucleophilic aromatic substitution reactions, providing a practical route for synthesis (Cismesia, Ryan, Bland, &  Sanford, 2017).
Hydrogen Bonding Studies: The compound contains the strongest C-H-F hydrogen bonds observed, which has implications for its solid state structure and infrared spectrum, aiding in molecular structure studies (Harmon &  Madeira, 2001).
Carbon Dioxide Detection: Tetramethylammonium fluoride tetrahydrate has been used in a quartz crystal microbalance for carbon dioxide detection, showing greater stability but less sensitivity, especially at higher concentrations (Gomes, Rocha, Duarte, &  Oliveira, 1996).
Synthesis of Phosphate Esters and Nucleotide Analogues: It promotes deprotection and transesterification in nucleotide triesters, enabling rapid and high-yield synthesis of various phosphate esters and novel nucleotide analogues (Ogilvie &  Beaucage, 1979).
Methylating Agent in Organic Synthesis: Tetramethylammonium fluoride(TMAF) serves as a simple, efficient, and selective methylating agent for amides, indoles, pyrroles, imidazoles, alcohols, and thiols, with a preferred reaction pathway of concerted methylation-deprotonation (Cheng, Pu, Kundu, &  Schoenebeck, 2019).
Crystallographic Studies: Its crystal structure, specifically the tetramethylammonium fluoride tetrahydrate, reveals a hydrogen-bounded ionic/water framework, which is significant for understanding molecular interactions and geometries (Mclean &  Jeffrey, 1967).

Mechanism of Action

The mechanism of action of Tetramethylammonium fluoride(TMAF)  involves several key processes:
Phase Transfer Catalysis: Tetramethylammonium chloride, closely related to Tetramethylammonium fluoride(TMAF), acts as an effective phase transfer catalyst in the selective chloride/fluoride exchange reaction of activated aryl chlorides with potassium fluoride. The efficiency of this process is influenced by the amount of water in the system (Sasson, Negussie, Royz, &  Mushkin, 1996).
Formation of Pentacoordinate Silicon Species: Tetramethylammonium fluoride(TMAF)  reacts with compounds like trifluoromethyltrimethylsilane to form pentacoordinate silicon species. These species can act as a source of either fluoride or cyanomethyl carbanion, playing a crucial role in various chemical reactions (Adams, Clark, Hansen, Sanders, &  Tavener, 1998).
Concerted Methylation-Deprotonation Pathway: As a methylating agent, Tetramethylammonium fluoride(TMAF)  selectively methylates amides, indoles, pyrroles, imidazoles, alcohols, and thiols. The mechanism involves a concerted methylation-deprotonation reaction pathway, emphasizing its efficiency and selectivity in organic synthesis (Cheng, Pu, Kundu, &  Schoenebeck, 2019).
Interaction with Anionic Groups: Tetramethylammonium fluoride(TMAF)  shows appreciable geometrical specificity in its interaction with anionic groups. This specificity is significant in its interaction with various receptors and molecular structures (Barrett, Roberts, Burgen, &  Clore, 1983).
Hydrogen-Bonded Ionic/Water Framework: The crystal structure of tetramethylammonium fluoride tetrahydrate is characterized by a hydrogen-bonded ionic/water framework. This structure comprises four-coordinated fluoride ions and three-coordinated water molecules, highlighting its unique molecular geometry and interactions (Mclean &  Jeffrey, 1967).

Biochemical and Physiological Effects

The biochemical and physiological effects of Tetramethylammonium fluoride(TMAF)  are diverse and involve several mechanisms:
Basicity and Proton Exchange: Tetramethylammonium fluoride(TMAF)  is highly basic and can induce hydrogen-deuterium (H-D) exchange in compounds like 1,3-dinitrobenzene and deprotonate molecules such as N,N-dimethylacetamide. This property could potentially affect biochemical reactions involving proton exchange or basic environments (Adams, Clark, &  Nightingale, 1999).
Oxidative Stress and Apoptosis: Fluoride, a component of Tetramethylammonium fluoride(TMAF), can induce oxidative stress, alter gene expression, and cause apoptosis in cells. These effects can potentially impact tissue-specific physiological events in organisms (Barbier, Arreola-Mendoza, &  Del Razo, 2010).
Photocatalytic Degradation: The addition of fluoride influences the photocatalytic degradation of tetramethylammonium. This process is pH-dependent, with degradation rates varying at different pH levels, indicating a potential environmental impact (Vohra, Kim, &  Choi, 2003).
Nucleotide Synthesis and Metabolism: Fluoride ions, as part of Tetramethylammonium fluoride(TMAF), promote deprotection and transesterification in nucleotide triesters. This reaction is crucial for the synthesis of various phosphate esters, impacting nucleotide metabolism and related biochemical pathways (Ogilvie &  Beaucage, 1979).
Formation of Pentacoordinate Silicon Species: Tetramethylammonium fluoride(TMAF)  reacts with compounds like trifluoromethyltrimethylsilane to form pentacoordinate silicon species. These species can act as a source of fluoride or cyanomethyl carbanion, which could have implications in biochemical reactions involving silicon-based compounds (Adams et al., 1998).
Interaction with Receptors and Molecular Structures: The tetramethylammonium ion in Tetramethylammonium fluoride(TMAF)  has a nonspherical charge distribution and exhibits appreciable geometrical specificity in its interaction with anionic groups. This characteristic could influence its interaction with cellular receptors and molecular structures, impacting physiological processes (Barrett, Roberts, Burgen, &  Clore, 1983).
Strong Hydrogen Bonds Formation: Tetramethylammonium fluoride(TMAF)  contains the strongest C–HF hydrogen bonds observed. This unique bonding ability could have implications for its interaction with biomolecules and influence its biochemical behavior.

Advantages and Limitations for Lab Experiments

Tetramethylammonium fluoride(TMAF)  offers several advantages and also presents some limitations in laboratory experiments:

Advantages

High Basicity and Reactivity: Tetramethylammonium fluoride(TMAF)'s high basicity enables it to induce H-D exchange in certain compounds and deprotonate molecules like N,N-dimethylacetamide. This property is valuable in reactions requiring a strong base (Adams, Clark, &  Nightingale, 1999).
Selective Methylating Agent: It acts as a direct and selective methylating agent for various organic compounds, providing operational simplicity, wide scope, and ease of purification, which is crucial in organic synthesis (Cheng, Pu, Kundu, &  Schoenebeck, 2019).
Phase Transfer Catalyst: Related compounds like Tetramethylammonium chloride (TMAC) have been used effectively as phase transfer catalysts, suggesting potential applications for Tetramethylammonium fluoride(TMAF)  in facilitating reactions between different phases (Sasson, Negussie, Royz, &  Mushkin, 1996).
Cost-Effectiveness: Room-temperature fluorination using Tetramethylammonium fluoride(TMAF)  is more cost-effective compared to other methods, such as fluorination with CsF at elevated temperatures, making it a practical choice in many laboratory settings (Schimler, Ryan, Bland, Anderson, &  Sanford, 2015).

Limitations:

Reaction Rate: While Tetramethylammonium fluoride(TMAF)  is highly basic, its bifluoride form might result in higher yields but slower reaction rates, posing a limitation in time-sensitive experiments (Adams, Clark, &  Nightingale, 1999).
Photocatalytic Degradation: The addition of fluoride influences the photocatalytic degradation of tetramethylammonium, which can be a limitation in experiments requiring stable conditions across varying pH levels (Vohra, Kim, &  Choi, 2003).
Control of Water Content: In phase transfer catalysis, the effectiveness of Tetramethylammonium fluoride(TMAF)  is influenced by the water content in the system, which may necessitate careful control and monitoring (Sasson, Negussie, Royz, &  Mushkin, 1996).

Future Directions

In the research and development of Tetramethylammonium fluoride(TMAF)  indicate a variety of potential advances:
Expanding Organic Synthesis Applications: Tetramethylammonium fluoride(TMAF)  has shown potential in organic synthesis, particularly in C-F bond-forming reactions and as a base for unique transformations. Future research could further explore its role in synthesizing complex molecules, potentially leading to new chemical processes and products (Iashin, Wirtanen, &  Perea-Buceta, 2022).
Development of New Anions and Molecular Structures: The synthesis and characterization of tetramethylammonium salts have opened up possibilities for studying new anions and dianions. Further investigation into these structures could uncover new aspects of coordination chemistry (Drake et al., 1998).
Advances in Catalysis and Deprotonation Techniques: The use of Tetramethylammonium fluoride(TMAF)  in combination with alkali metal alkoxides for deprotonative functionalization of heteroarenes suggests that future research might focus on developing more efficient and practical deprotonation methods in catalysis (Inamoto, Okawa, Kikkawa, &  Kondo, 2014).
Exploration of Crystalline Forms and Phase Diagrams: Studies of the hexagonal structure II framework in clathrate hydrates involving tetramethylammonium fluoride suggest further exploration into its crystalline forms and phase diagrams could yield new insights into materials science (Udachin, Dyadin, &  Lipkowski, 1995).
Innovations in Fluorination Reactions: The potential of Tetramethylammonium fluoride(TMAF)  for fluorination reactions, especially those involving sulfides and aromatic substrates, could be a focus for future research, possibly leading to novel methods in this area (Tavener, Adams, &  Clark, 1999).
Molecular Interaction Studies: Ongoing research into the nonspherical charge distribution and geometrical specificity of the tetramethylammonium ion, including its interaction with anionic groups, could provide valuable insights into molecular interactions and receptor binding (Barrett, Roberts, Burgen, &  Clore, 1983).
These potential directions highlight the continued interest in Tetramethylammonium fluoride(TMAF)  within various fields of chemistry and materials science, underlining its importance as a versatile and valuable compound for future research and applications.

Properties

IUPAC Name

tetramethylazanium;fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N.FH/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDKXDWWMOMSFL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C.[F-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51-92-3 (Parent)
Record name Methanaminium, N,N,N-trimethyl-, fluoride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40883374
Record name Methanaminium, N,N,N-trimethyl-, fluoride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Methanaminium, N,N,N-trimethyl-, fluoride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Tetramethylammonium fluoride

CAS RN

373-68-2
Record name Tetramethylammonium fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=373-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanaminium, N,N,N-trimethyl-, fluoride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanaminium, N,N,N-trimethyl-, fluoride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methanaminium, N,N,N-trimethyl-, fluoride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetramethylammonium fluoride tetrahydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.154
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetramethylammonium fluoride(TMAF)
Reactant of Route 2
Reactant of Route 2
Tetramethylammonium fluoride(TMAF)
Reactant of Route 3
Reactant of Route 3
Tetramethylammonium fluoride(TMAF)
Reactant of Route 4
Reactant of Route 4
Tetramethylammonium fluoride(TMAF)
Reactant of Route 5
Tetramethylammonium fluoride(TMAF)
Reactant of Route 6
Tetramethylammonium fluoride(TMAF)

Citations

For This Compound
1,580
Citations
KO Christe, WW Wilson, RD Wilson… - Journal of the …, 1990 - ACS Publications
… Although tetramethylammonium fluoride does not contain any carbon-carbon bond and, therefore, cannot undergo an E2-type elimination reaction, Sharma and Fry’s conclusion has …
Number of citations: 378 pubs.acs.org
WJ McLean, GA Jeffrey - The Journal of Chemical Physics, 1967 - aip.scitation.org
Tetramethylammonium fluoride tetrahydrate is tetragonal, space group I4 1 /a with a=10.853 and c=8.065 Å at −26C. The crystal structure was determined from the crystal data and the …
Number of citations: 79 aip.scitation.org
V Iashin, T Wirtanen, JE Perea-Buceta - Catalysts, 2022 - mdpi.com
Nucleophilic ionic sources of fluoride are essential reagents in the synthetic toolbox to access high added-value fluorinated building blocks unattainable by other means. In this review, …
Number of citations: 7 www.mdpi.com
M Opallo, A Tymosiak, Z Borkowska - Journal of Electroanalytical Chemistry, 1995 - Elsevier
The conductivity of tetramethylammonium fluoride tetrahydrate (TMAF4) has been studied by impedance spectroscopy in the temperature range 213–322 K. The response of the cell Au|…
Number of citations: 17 www.sciencedirect.com
BS Mallik, JI Siepmann - The Journal of Physical Chemistry B, 2010 - ACS Publications
… Beyond its potential as good solvent for TATB, tetramethylammonium fluoride (TMAF) has also been used in synthetic applications both as a reagent and as a catalyst. (12-15) In the …
Number of citations: 40 pubs.acs.org
JB Behr, F Massicot - Electronic Encyclopedia of Reagents for Organic …, 2017 - hal.science
Solubility: TMAF is highly soluble in water and alcohols with which it might form solvates. 1 Strong interactions with the solvent occur with most solvents in which TMAF is soluble. It is …
Number of citations: 2 hal.science
SD Schimler, SJ Ryan, DC Bland… - The Journal of …, 2015 - ACS Publications
… To address this challenge, we have pursued anhydrous tetramethylammonium fluoride (… of aryl halides and nitroarenes using anhydrous tetramethylammonium fluoride (Scheme 1c). …
Number of citations: 81 pubs.acs.org
N Boechat, JH Clark - Journal of the Chemical Society, Chemical …, 1993 - pubs.rsc.org
… Tetramethylammonium fluoride activated by azeotropic drying in situ is an efficient reagent for the fluorodenitration of n it roa ro mat ics. … We now report a convenient, facile and …
Number of citations: 48 pubs.rsc.org
PR Melvin, DM Ferguson, SD Schimler, DC Bland… - Organic …, 2019 - ACS Publications
… In combination with tetramethylammonium fluoride (Me 4 NF), SO 2 F 2 effectively converts electronically diverse phenols to the corresponding aryl fluorides under mild conditions. (11) …
Number of citations: 45 pubs.acs.org
X Yang - Materials research bulletin, 2006 - Elsevier
… Early Difference Fourier map of tetramethylammonium fluoride octadecasil to the AST framework model, revealing the TMA + (cell faces) cation and F − anion positions (cell corners). …
Number of citations: 21 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.